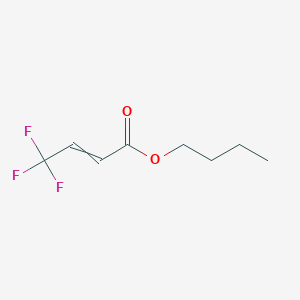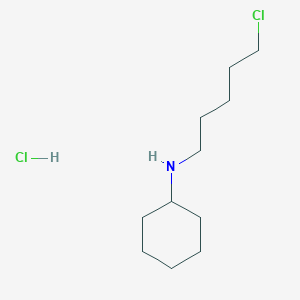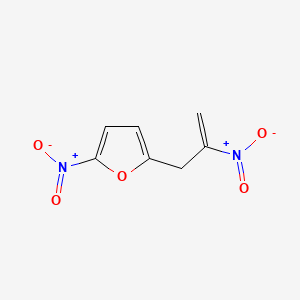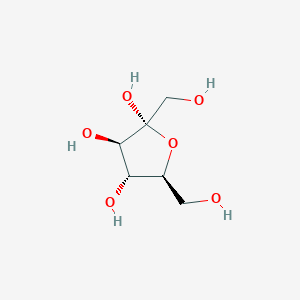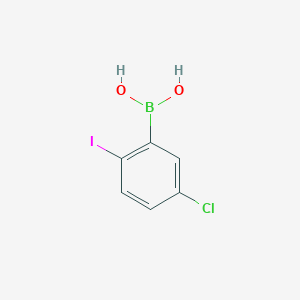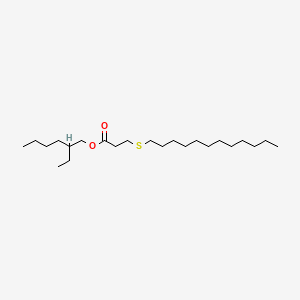![molecular formula C28H46O3 B15175249 [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound characterized by its multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate typically involves the coupling of two tetradecadienoic acid derivatives. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The ester functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: and from oxidation.
Saturated esters: from reduction.
Amides: or from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate can be used as a building block for more complex molecules. Its multiple double bonds make it a versatile intermediate for various synthetic pathways.
Biology and Medicine
Industry
In materials science, this compound could be explored for the development of polymers with unique mechanical and chemical properties due to its conjugated system.
Wirkmechanismus
The mechanism by which [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate exerts its effects would depend on its specific application. In chemical reactions, the conjugated double bonds can participate in various addition and substitution reactions, influencing the reactivity and stability of the compound. In potential biological systems, the compound could interact with cellular membranes or proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecadienoic acid: A precursor in the synthesis of the compound.
Conjugated dienes: Compounds with similar double bond arrangements.
Eigenschaften
Molekularformel |
C28H46O3 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate |
InChI |
InChI=1S/C28H46O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,10,12,15,17-18,20H,3-4,6,8-9,11,13-14,16,19,21-26H2,1-2H3/b7-5+,12-10+,17-15+,20-18+ |
InChI-Schlüssel |
VOINOCPIGNMBCG-LDFJDSBISA-N |
Isomerische SMILES |
CCCC/C=C/CC/C=C/CCCC(=O)OC(=O)CCCC/C=C/CCC/C=C/CC |
Kanonische SMILES |
CCCCC=CCCC=CCCCC(=O)OC(=O)CCCCC=CCCCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






